molecular formula C16H10N2O2 B3030442 Indirubin CAS No. 906748-38-7

Indirubin

Cat. No.: B3030442
CAS No.: 906748-38-7
M. Wt: 262.26 g/mol
InChI Key: JNLNPCNGMHKCKO-UHFFFAOYSA-N
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Description

Indirubin is a chemical compound most often produced as a byproduct of bacterial metabolism. It is a structural isomer of indigo dye and is known for its distinctive red color. This compound has been used in traditional Chinese medicine for centuries, particularly in the treatment of inflammation and cancer .

Mechanism of Action

Target of Action

Indirubin primarily targets cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 beta (GSK3ß) . CDKs play a crucial role in regulating cell division and growth . GSK3ß is involved in a variety of cellular processes, including glycogen metabolism, cell signaling, and cell cycle regulation .

Mode of Action

This compound and its derivatives are potent ATP-competitive inhibitors of CDKs and GSK3ß . They bind into the ATP binding site of these enzymes, thereby inhibiting their activity . This inhibition results in changes in cell division and growth, which can have significant effects on the behavior of cells .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to inhibit imatinib resistance through the cytokine-cytokine receptor signaling pathway, the JAK-STAT pathway, and the NF-KB signaling pathway . These pathways are involved in various cellular processes, including inflammation, cell proliferation, and immune response .

Pharmacokinetics

This is due to strong binding forces in the crystal lattice . Efforts have been made to improve the solubility and bioavailability of this compound derivatives through structure optimization .

Result of Action

This compound exerts its effects on the human body by downregulating the expression of genes . Genes PLK1 and PIN1, both oncogenic, have been shown to be affected by this compound . This compound has also been shown to reduce the expression of the CDC25B gene, which codes for the production of the CDC25B enzyme . These changes at the molecular level can lead to significant cellular effects, such as inhibition of cell proliferation and induction of apoptosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the bioavailability of this compound can be affected by factors such as pH and temperature . Additionally, the presence of other compounds can influence the action of this compound. For example, in traditional Chinese medicine, this compound is often used in combination with other herbs, which can enhance its therapeutic effects .

Biochemical Analysis

Biochemical Properties

Indirubin has been detected to represent a novel lead structure with potent inhibitory potential towards cyclin-dependent kinases (CDKs) resulting from high affinity binding into the enzymes ATP binding site .

Cellular Effects

This compound treatment restrained high-fat diet (HFD)-induced body weight gain, improved glucose homeostasis and ameliorated hepatic steatosis which were associated with the increase of energy expenditure in the mice model . It enhances the BAT activity, as evidenced by up-regulated Ucp1 expression and enhanced mitochondrial respiratory function .

Molecular Mechanism

This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It induces UCP1 expression in brown adipocytes, at least in part, via activation of PKA and p38MAPK signaling pathways .

Temporal Effects in Laboratory Settings

In clinical trials on 314 patients suffering from chronic myelocytic and chronic granulocytic leukaemia, this compound was given orally at a dosage of 150–450 mg per day . Complete remissions were observed in 82 cases (26%), partial remission in 105 cases (33%), and beneficial effects were found in 28% of the cases (87 patients) .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . The treatment was well tolerated and did not induce major side effects .

Metabolic Pathways

This compound is involved in metabolic pathways that interact with enzymes or cofactors . It enhances brown adipose thermogenesis and white adipose browning .

Chemical Reactions Analysis

Types of Reactions: Indirubin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride.

    Substitution: Halogenated this compound derivatives can be synthesized using halogenating agents under controlled conditions.

Major Products: The major products formed from these reactions include various this compound derivatives, which can have different pharmacological properties and applications .

Comparison with Similar Compounds

  • Indigo
  • Indirubin-3’-oxime
  • This compound-5-sulphonic acid
  • Staurosporine
  • Flavopiridol
  • Olomoucine
  • Roscovitine
  • Purvanalols
  • Kenpaullone
  • Alsterpaullone

This compound’s unique chemical structure and pharmacological properties make it a compound of significant interest in various fields of scientific research and industrial applications.

Properties

IUPAC Name

2-(2-hydroxy-1H-indol-3-yl)indol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O2/c19-15-10-6-2-4-8-12(10)17-14(15)13-9-5-1-3-7-11(9)18-16(13)20/h1-8,18,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLNPCNGMHKCKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201026053, DTXSID501026052
Record name (3Z)-3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-2H-indol-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-Dihydro-2H-Indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501026052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479-41-4, 397242-72-7, 906748-38-7
Record name Indirubin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoindirubin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0397242727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indirubin
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indirubin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12379
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Indirubin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105327
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3Z)-3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201026053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-Dihydro-2H-Indol-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOINDIRUBIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LXW6D3W2Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name INDIRUBIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V86L8P74GI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Indirubin and its derivatives are potent inhibitors of several protein kinases, primarily cyclin-dependent kinases (CDKs) [, , ] and glycogen synthase kinase-3β (GSK-3β) []. These kinases play crucial roles in cell cycle regulation, signal transduction, and other cellular processes.

A: this compound acts as an ATP-competitive inhibitor of CDKs, binding to the ATP-binding pocket of the enzyme and preventing ATP binding [, , ]. This interaction disrupts CDK activity, leading to cell cycle arrest and ultimately apoptosis in cancer cells [].

A: Inhibition of CDKs by this compound leads to cell cycle arrest primarily at the G1/S and G2/M phases, preventing cell proliferation [, , ]. This arrest can trigger apoptosis, a form of programmed cell death, in cancer cells [, , ].

A: Research indicates that this compound can suppress tumor necrosis factor (TNF)-induced NF-κB activation []. This suppression occurs through the inhibition of IκBα kinase activation, thereby blocking the phosphorylation and degradation of IκBα []. Consequently, this compound disrupts the nuclear translocation of p65, a key component of the NF-κB pathway, impacting the expression of genes involved in anti-apoptosis, proliferation, and invasion [].

ANone: this compound has a molecular formula of C16H10N2O2 and a molecular weight of 262.26 g/mol.

A: this compound exhibits characteristic peaks in various spectroscopic analyses. For instance, its UV-Vis spectrum shows a maximum absorbance at 538.7 nm []. In NMR spectroscopy, the amino N-1′ protons of this compound resonate at a higher frequency than N-1 protons [].

A: The stability of this compound is a crucial factor for its potential applications. Research indicates that this compound can be susceptible to degradation, particularly in cell culture, which can impact its long-term efficacy [].

A: this compound's poor water solubility poses a significant challenge for its pharmaceutical development, limiting its bioavailability and therapeutic efficacy [, , ].

ANone: While this compound is known for its biological activity, specifically its kinase inhibitory effects, there is currently no scientific evidence suggesting it possesses inherent catalytic properties.

A: Computational chemistry plays a crucial role in understanding this compound's interactions with its targets and guiding the design of more potent and selective derivatives. Molecular docking studies have provided insights into the binding mode of this compound and its analogs within the active sites of kinases like CDK2 and GSK-3β [, ].

A: Yes, QSAR studies have been conducted on this compound derivatives to establish the relationship between their chemical structure and biological activity [, , ]. These models aid in predicting the activity of novel analogs and guiding further synthetic efforts.

A: Yes, modifications to the this compound scaffold significantly influence its potency, selectivity, and pharmacological properties [, , , ]. Introducing specific substituents at various positions of the this compound core can modulate its interactions with target kinases and impact its overall biological activity.

A: Halogenated indirubins, particularly those brominated at the 6-position, exhibit enhanced selectivity for GSK-3 over CDKs []. 6-Bromothis compound (6BI) and its derivative 6-bromothis compound-3′-oxime (6BIO) are prominent examples of halogenated indirubins with notable GSK-3 inhibitory activity [].

A: this compound's poor water solubility and susceptibility to degradation necessitate the development of specialized formulations to enhance its solubility, stability, and bioavailability [, , , ].

A: Various approaches, including the development of self-emulsifying drug delivery systems (SEDDS) [, ], phytosomes [], and nanoparticle formulations using bovine serum albumin (BSA) [], have been investigated to enhance the solubility, stability, and bioavailability of this compound.

A: Information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound is limited. Studies investigating the pharmacokinetics of this compound formulations, such as phytosomes and SEDDS, have demonstrated improved bioavailability compared to the parent compound [, , ].

A: The route of administration can significantly influence the pharmacokinetic behavior of this compound. For instance, oral administration of this compound often results in lower bioavailability compared to other routes due to its poor water solubility [].

A: this compound has demonstrated promising anticancer activity in vitro against various cancer cell lines, including lung, colon, breast, and leukemia cells [, , , , , ].

A: Yes, in vivo studies using animal models have provided evidence supporting the anticancer potential of this compound. For example, this compound has been shown to inhibit tumor growth in a rat model of kidney cancer []. In a mouse model of breast cancer, this compound suppressed tumor growth by inducing ferroptosis and upregulating PTGS2 [].

A: While this compound is not yet FDA-approved for cancer treatment, it has shown efficacy in treating chronic myelogenous leukemia in clinical trials conducted in China [, , , ]. These trials demonstrated the clinical potential of this compound, paving the way for further investigations into its therapeutic applications.

ANone: While this compound exhibits potent anticancer activity, the emergence of drug resistance remains a concern. Although specific resistance mechanisms to this compound are not fully elucidated, it's important to consider potential cross-resistance with other kinase inhibitors, particularly those targeting similar binding sites on CDKs or GSK-3β. Further research is necessary to understand and address potential resistance mechanisms.

A: Targeted drug delivery strategies can enhance the therapeutic index of this compound by delivering it specifically to cancer cells while minimizing off-target effects. Nanoparticle-based delivery systems are being explored to improve this compound's tumor targeting and therapeutic efficacy [].

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